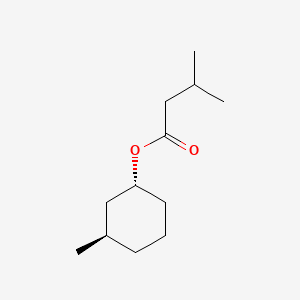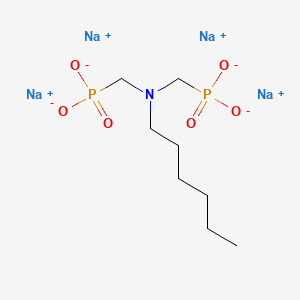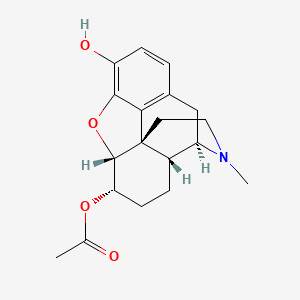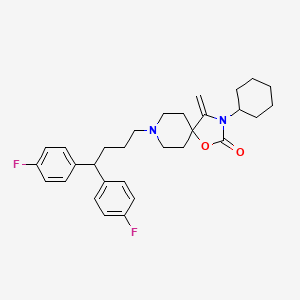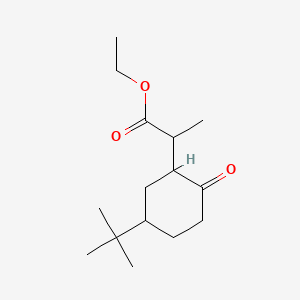
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate is a chemical compound with the molecular formula C38H34O4 and a molecular weight of 554.67416 g/mol . It is known for its unique structure, which includes two phenyl groups attached to an isophthalate core through 1-methyl-1-phenylethyl linkages . This compound is used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate typically involves the esterification of isophthalic acid with 1-methyl-1-phenylethyl phenol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and ester linkages allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds have phenyl groups, but BPA has two hydroxyl groups instead of ester linkages.
Dibutyl phthalate (DBP): DBP is another ester of phthalic acid but with butyl groups instead of 1-methyl-1-phenylethyl groups.
Diethyl phthalate (DEP): Similar to DBP, DEP has ethyl groups instead of 1-methyl-1-phenylethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to these similar compounds .
Properties
CAS No. |
93951-36-1 |
|---|---|
Molecular Formula |
C38H34O4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
bis[2-(2-phenylpropan-2-yl)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H34O4/c1-37(2,29-18-7-5-8-19-29)31-22-11-13-24-33(31)41-35(39)27-16-15-17-28(26-27)36(40)42-34-25-14-12-23-32(34)38(3,4)30-20-9-6-10-21-30/h5-26H,1-4H3 |
InChI Key |
WDBRYIRIVBADDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC=C4C(C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


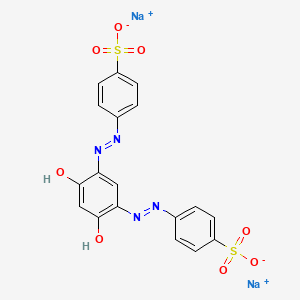
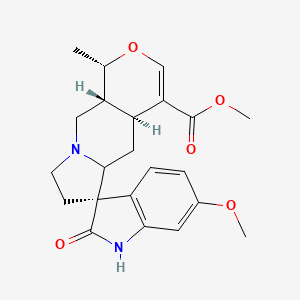
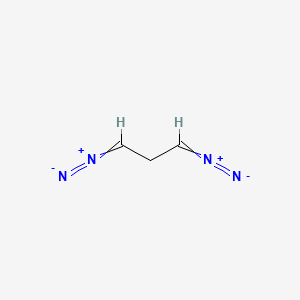
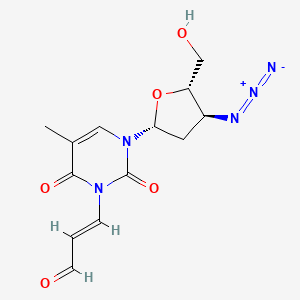
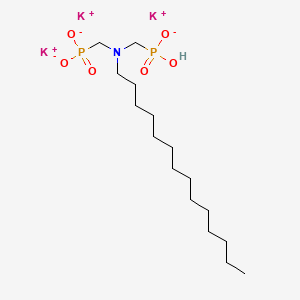
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
